molecular formula C15H16 B1294649 Di-p-tolylmethane CAS No. 4957-14-6

Di-p-tolylmethane

Cat. No.: B1294649
CAS No.: 4957-14-6
M. Wt: 196.29 g/mol
InChI Key: HZAWPPRBCALFRN-UHFFFAOYSA-N
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Description

Di-p-tolylmethane, also known as 4,4’-dimethyldiphenylmethane, is an organic compound with the molecular formula C15H16. It is a hydrocarbon that consists of two tolyl groups (methyl-substituted phenyl groups) connected by a methylene bridge. This compound is known for its use as a high boiling point organic solvent and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-p-tolylmethane can be synthesized through several methods. One common method involves the condensation of toluene and formaldehyde in the presence of sulfuric acid. The reaction mixture is then extracted, neutralized, distilled, and filtered to obtain the product. The fraction collected between 285°C and 310°C is identified as this compound .

Another method involves the hydrogenation of diarylketone in the presence of palladium on carbon (Pd/C) as a catalyst. The reaction is carried out in methanol under a hydrogen atmosphere at room temperature. The product is then purified using silica gel column chromatography with pentane as the eluent .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the condensation of toluene and formaldehyde, followed by extraction, neutralization, distillation, and filtration to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Di-p-tolylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Di-p-tolylmethane has several applications in scientific research, including:

    Chemistry: Used as a high boiling point organic solvent and as an intermediate in the synthesis of other organic compounds.

    Biology: Employed in the study of biological processes and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of di-p-tolylmethane involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic substitution reactions on the aromatic rings, leading to the formation of substituted derivatives. These reactions can affect the compound’s physical and chemical properties, making it useful in various applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two methyl groups on the aromatic rings, which can influence its reactivity and physical properties. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous .

Properties

IUPAC Name

1-methyl-4-[(4-methylphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWPPRBCALFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197852
Record name 1-Methyl-4-[(4-methylphenyl)methyl]benzene
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Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4957-14-6
Record name 4,4′-Dimethyldiphenylmethane
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Record name Methane, di-p-tolyl-
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Record name Di-p-tolylmethane
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Record name 1-Methyl-4-[(4-methylphenyl)methyl]benzene
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Record name Di-p-tolylmethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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